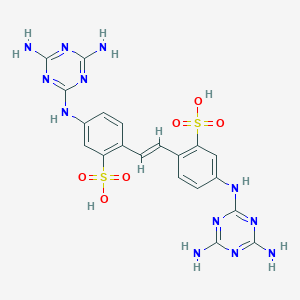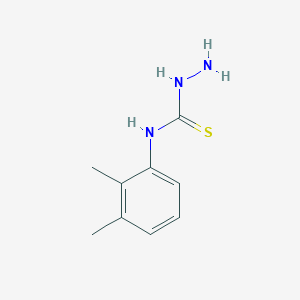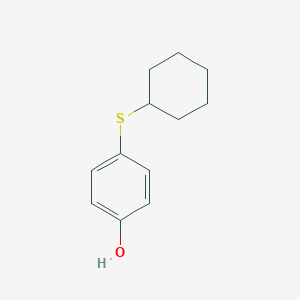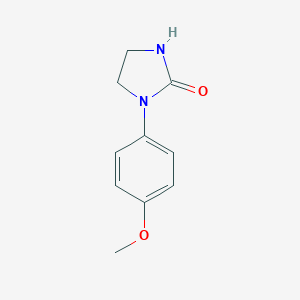
1-(3-Methoxyphenyl)imidazolidin-2-one
描述
1-(3-Methoxyphenyl)imidazolidin-2-one, also known as methoxyphenyl imidazolidinone (MPI), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MPI is a cyclic urea derivative that possesses a unique chemical structure, making it a promising candidate for drug design and development.
作用机制
The mechanism of action of MPI is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation and cancer. Studies have shown that MPI inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. Additionally, MPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
生化和生理效应
MPI has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo models. Studies have shown that MPI inhibits the production of inflammatory mediators, such as prostaglandins and nitric oxide, and induces apoptosis in cancer cells. Additionally, MPI has been shown to enhance the delivery of drugs to cancer cells, making it a promising candidate for drug delivery systems.
实验室实验的优点和局限性
MPI possesses several advantages for lab experiments, including its simple and efficient synthesis method, potent anti-inflammatory and anti-cancer activities, and ability to enhance drug delivery. However, MPI also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of MPI. One potential direction is the optimization of MPI's chemical structure to enhance its potency and selectivity for specific targets. Additionally, further studies are needed to understand the mechanism of action of MPI and its potential applications in other fields, such as material science and agriculture. Finally, the development of MPI-based drug delivery systems for the treatment of cancer and other diseases is a promising direction for future research.
科学研究应用
MPI has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and inflammation. Studies have shown that MPI exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of various enzymes and pathways involved in these diseases. Additionally, MPI has been investigated for its ability to enhance the delivery of drugs to cancer cells, making it a promising candidate for drug delivery systems.
属性
CAS 编号 |
14599-72-5 |
|---|---|
产品名称 |
1-(3-Methoxyphenyl)imidazolidin-2-one |
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
1-(3-methoxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |
InChI 键 |
FHOSRSXSSQXNOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCNC2=O |
规范 SMILES |
COC1=CC=C(C=C1)N2CCNC2=O |
其他 CAS 编号 |
14599-72-5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

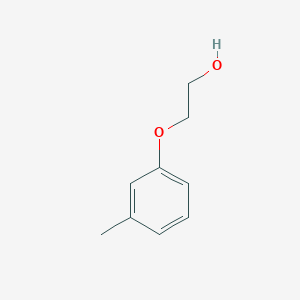
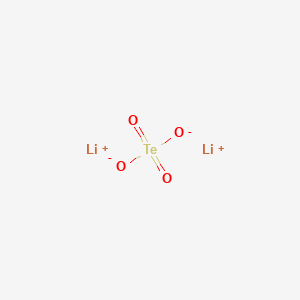
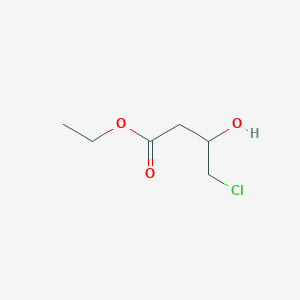
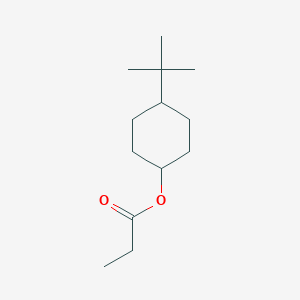

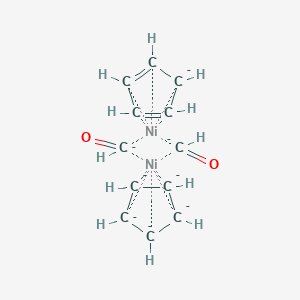
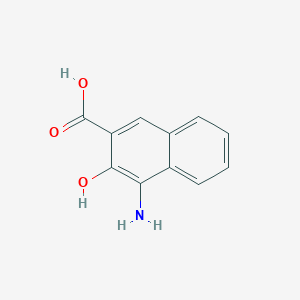
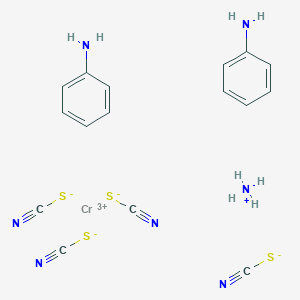
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)

